Monatepil
CAS No.: 103377-41-9
Cat. No.: VC20741596
Molecular Formula: C28H30FN3OS
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103377-41-9 |
---|---|
Molecular Formula | C28H30FN3OS |
Molecular Weight | 475.6 g/mol |
IUPAC Name | N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |
Standard InChI | InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) |
Standard InChI Key | WFNRNNUZFPVBSM-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F |
Canonical SMILES | C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F |
Chemical Structure and Properties
Monatepil, chemically identified as (+/-)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, possesses a unique molecular architecture that underpins its dual pharmacological action. The compound exists as a racemic mixture and is often formulated as the maleate salt for pharmaceutical applications.
Physical and Chemical Characteristics
Monatepil exhibits several notable physical and chemical properties that influence its pharmacological behavior:
Parameter | Value |
---|---|
Molecular Formula | C28H30FN3OS |
Molecular Weight | 475.621 g/mol |
Stereochemistry | Racemic |
Defined Stereocenters | 0/1 |
Charge | 0 |
The molecular structure features a complex arrangement including a dihydrodibenzothiepin core, a piperazine ring substituted with a para-fluorophenyl group, and a butanamide linker that connects these functional moieties. This specific structural arrangement is critical for its interaction with both calcium channels and adrenergic receptors.
Synthesis Pathway
The synthesis of monatepil was first disclosed in patents filed by Dainippon Pharmaceutical (now Sumitomo Pharma Co., Ltd.). The synthetic route involves a multi-step process with carefully controlled reaction conditions.
Key Synthetic Steps
The synthesis begins with dihydrodibenzothiepin (1) as the starting material. The amino group of this compound undergoes reaction with the acid chloride of 4-chlorobutyric acid to produce an intermediate amide (3). The final step involves alkylation of para-fluorophenylpiperazine (4) with this amide intermediate to yield monatepil. This synthesis emphasizes the importance of controlling reaction conditions such as temperature, pressure, and solvent selection to achieve optimal yields and purity of the final compound.
Mechanism of Action
Monatepil represents a pharmaceutical innovation through its dual mechanism of action, which provides complementary pathways for blood pressure reduction.
Calcium Channel Blockade
Like conventional calcium antagonists, monatepil inhibits the influx of extracellular Ca²⁺ through voltage-dependent calcium channels. This action results in relaxation of vascular smooth muscle, leading to vasodilation and subsequent reduction in peripheral vascular resistance. The calcium channel blocking activity contributes significantly to the compound's antiatherosclerotic properties observed in experimental models.
α1-Adrenergic Receptor Antagonism
Concurrent with its calcium channel blocking activity, monatepil acts as an antagonist at α1-adrenergic receptors. This antagonism prevents catecholamine-induced vasoconstriction, further enhancing the vasodilatory effect and blood pressure reduction. The α1-receptor blocking component is particularly important as it contributes to the favorable effects on plasma lipid metabolism observed with monatepil treatment.
Pharmacological Properties
Pharmacodynamics
Monatepil demonstrates several distinctive pharmacodynamic characteristics that differentiate it from pure calcium channel blockers or α1-antagonists:
-
Slow onset of action compared to conventional antihypertensives
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Long-lasting antihypertensive effect in experimental animal models
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Enhancement of low-density lipoprotein receptor activity
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Significant increase in LDL receptor mRNA levels in human skin fibroblasts at therapeutic concentrations
These combined properties result in sustained blood pressure control with the additional benefit of favorable effects on lipid profiles.
Clinical Studies
Efficacy in Hypertension Management
A multicenter, open-label trial conducted in Japan evaluated the efficacy, safety, and optimal dosing of monatepil both as monotherapy and in combination with other antihypertensive agents. The study enrolled patients with essential hypertension who were either treatment-naïve or refractory to conventional antihypertensive treatments.
Treatment Regimen | Baseline BP (mmHg) | Post-Treatment BP (mmHg) | Reduction (mmHg) |
---|---|---|---|
Monatepil Monotherapy | 168±8/100±6 | 142±9/85±7 | 26/15 |
Monatepil + ACE Inhibitors | 171±11/102±6 | 141±9/84±6 | 30/18 |
Monatepil + Beta-Blockers | 175±13/102±7 | 153±21/91±9 | 22/11 |
The response rates (defined as mean BP decrease ≥13 mmHg) were 80.4% for monotherapy, 78.1% for combination with ACE inhibitors, and 51.6% for combination with beta-blockers, demonstrating substantial clinical efficacy across different treatment regimens.
Comparative Effects on Metabolic Parameters
A randomized, open-label, multicenter study involving 86 patients with mild-to-moderate hypertension compared monatepil with nitrendipine, another calcium channel blocker. The study specifically examined effects on lipoprotein and carbohydrate metabolism over a 12-week treatment period.
Parameter | Monatepil Effect | Nitrendipine Effect |
---|---|---|
Blood Pressure | Significant decrease | Significant decrease |
Heart Rate | No significant change | No significant change |
Total Cholesterol | Significant decrease | No significant change |
LDL Cholesterol | Significant decrease | No significant change |
LDL/HDL Ratio | Significant decrease | No significant change |
Apolipoprotein B | Significant decrease | No significant change |
HbA1c Levels | Significant decrease | No significant change |
Lipoprotein(a) | Significant decrease | No significant change |
HDL Cholesterol | No significant change | No significant change |
Apolipoprotein AI | No significant change | No significant change |
Apolipoprotein E | No significant change | No significant change |
C-peptide | No significant change | Significant decrease |
These results highlight monatepil's unique metabolic profile compared to conventional calcium channel blockers, suggesting potential benefits beyond blood pressure control.
Therapeutic Applications
Primary Indication: Hypertension
Monatepil has been primarily developed and studied for the treatment of essential hypertension. Its dual mechanism of action makes it particularly suitable for patients with concomitant dyslipidemia or metabolic abnormalities, where conventional antihypertensive agents might have less favorable or neutral effects.
Dosage and Administration
Clinical studies have established effective dosing regimens for monatepil in different treatment scenarios:
-
For monotherapy: Initial dose of 30 mg/day, with potential titration up to 60 mg/day based on blood pressure response
-
For combination therapy with ACE inhibitors or beta-blockers: Initial dose of 15 mg/day, with titration up to 60 mg/day as needed
The compound demonstrates a slow onset of action with sustained antihypertensive effects, allowing for once-daily dosing in clinical practice.
Monatepil, also referenced in research literature as AJ-2615, was developed by Sumitomo Pharma Co., Ltd. (formerly Dainippon Pharmaceutical Co., Ltd.). Despite promising clinical results, it appears that the compound's highest development phase is listed as "Discontinued" in current pharmaceutical databases. The specific reasons for discontinuation are not clearly stated in the available research literature.
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